molecular formula C25H18BrN3O2 B11642087 2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one

2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B11642087
M. Wt: 472.3 g/mol
InChI Key: ZMQNPNGUZVDITE-ZHZULCJRSA-N
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Description

2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, an indole moiety, and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine substituent at the desired position.

    Quinazolinone Core Formation: The quinazolinone core is synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the brominated indole derivative with the quinazolinone core using a suitable coupling reagent, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced indole and quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: Investigation of its effects on various biological targets, including enzymes and receptors.

    Biological Studies: Use as a probe to study cellular processes and signaling pathways.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.

    Indole Derivatives: Compounds with a similar indole moiety.

    Brominated Compounds: Compounds with a bromine substituent at a similar position.

Uniqueness

2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one is unique due to its specific combination of a quinazolinone core, an indole moiety, and a bromine substituent. This unique structure may confer specific biological activities and properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H18BrN3O2

Molecular Weight

472.3 g/mol

IUPAC Name

2-[(Z)-(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C25H18BrN3O2/c1-15-6-5-7-17(12-15)29-23(27-21-9-4-3-8-18(21)25(29)31)14-20-19-13-16(26)10-11-22(19)28(2)24(20)30/h3-14H,1-2H3/b20-14-

InChI Key

ZMQNPNGUZVDITE-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C\4/C5=C(C=CC(=C5)Br)N(C4=O)C

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=C4C5=C(C=CC(=C5)Br)N(C4=O)C

Origin of Product

United States

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